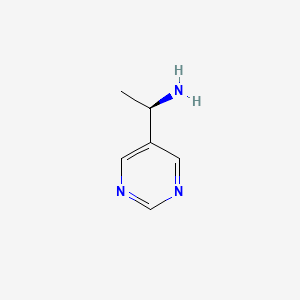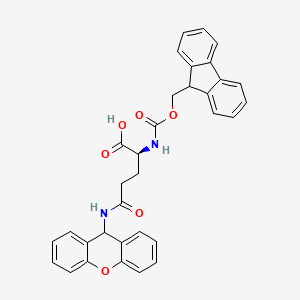
Fmoc-Gln(Xan)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Gln(Xan)-OH” is a chemical compound with the molecular formula C33H28N2O6 . It is used for research and development purposes .
Synthesis Analysis
“Fmoc-Gln(Xan)-OH” is used in solid-phase peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which prevents unwanted substitution reactions from occurring .
Molecular Structure Analysis
The “Fmoc-Gln(Xan)-OH” molecule contains a total of 74 bonds. There are 46 non-H bonds, 27 multiple bonds, 9 rotatable bonds, 3 double bonds, and 24 aromatic bonds. It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings .
Physical And Chemical Properties Analysis
“Fmoc-Gln(Xan)-OH” has a molecular weight of 548.59 . It has a predicted boiling point of 825.7±65.0 °C and a predicted density of 1.40±0.1 g/cm3 .
科学的研究の応用
Peptide Synthesis Enhancement
Fmoc-Gln(Xan)-OH is prominently used in enhancing the solid-phase synthesis of peptides. Han et al. (1996) reported the successful use of Fmoc-Gln(Xan)-OH in the synthesis of challenging peptides, highlighting its efficiency in preventing side reactions and ensuring high purity of the final products (Han, Solé, Tejbrant, & Bárány, 1996). Similarly, Tokairin et al. (2018) developed new routes for the preparation of cytotoxic marine peptides, utilizing Fmoc-Gln(Xan)-OH for solid-phase peptide coupling, emphasizing its practicality in synthesizing structurally complex peptides (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).
Applications in Hydrogel and Nanotechnology
The Fmoc group, as part of Fmoc-Gln(Xan)-OH, is also instrumental in hydrogel formation and nanotechnology applications. Roy and Banerjee (2011) described the formation of efficient and stable hydrogels using Fmoc-protected amino acids, which were utilized to stabilize fluorescent silver nanoclusters, showcasing its potential in creating functional biomaterials (Roy & Banerjee, 2011). Adhikari and Banerjee (2011) further extended the application by incorporating reduced graphene oxide into Fmoc-based peptide hydrogels, forming a rigid, stable hybrid hydrogel, demonstrating the material's versatility in nanotechnology (Adhikari & Banerjee, 2011).
Antibacterial Composite Materials
Another significant application of Fmoc derivatives, including Fmoc-Gln(Xan)-OH, is in the development of antibacterial materials. Schnaider et al. (2019) investigated the antibacterial capabilities of Fmoc-decorated nanoassemblies, demonstrating their effectiveness in inhibiting bacterial growth, suggesting potential applications in biomedical materials (Schnaider et al., 2019).
Safety and Hazards
Safety measures for handling “Fmoc-Gln(Xan)-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
Fmoc-Gln(Xan)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide.
Mode of Action
Fmoc-Gln(Xan)-OH operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound interacts with its targets (amino acids) to form peptide bonds. The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, leaving behind the synthesized peptide.
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Gln(Xan)-OH is peptide synthesis . The compound aids in the formation of peptide bonds, which are essential for creating peptides. These peptides can then go on to play various roles within biological systems, depending on their specific amino acid sequence.
Pharmacokinetics
For instance, its solubility and stability can affect the efficiency of the synthesis process .
Result of Action
The result of Fmoc-Gln(Xan)-OH’s action is the successful synthesis of peptides with the desired amino acid sequence . These peptides can then be used in various applications, from research to therapeutics.
Action Environment
The action of Fmoc-Gln(Xan)-OH can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide synthesis . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRFJKGDGJKFV-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

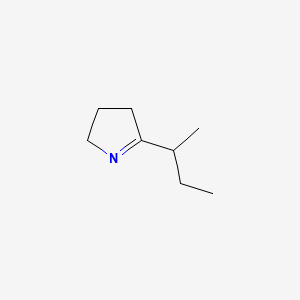
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate](/img/structure/B574614.png)
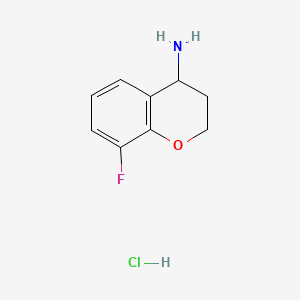
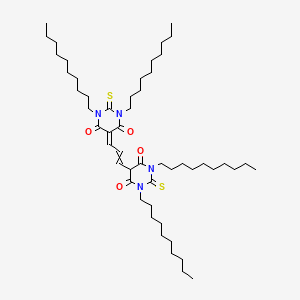
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574618.png)
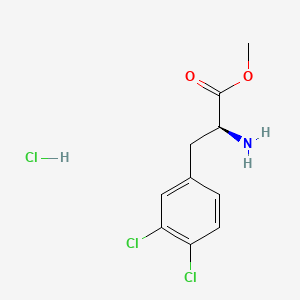

![1H-Cyclopropa[h]quinoline(9CI)](/img/no-structure.png)

